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Abstract
G-protein coupled receptor 139 (GPR139) is an orphan receptor with highly conserved

expression in the central nervous system (CNS), particularly in neurocircuits governing

motivation, reward, and cognition.[1][2][3] Initially identified in 2002, its exclusive expression in

the brain has made it a compelling target for neuropsychiatric and behavioral disorders.[4]

Although its endogenous ligands are still a subject of investigation, with amino acids L-

tryptophan and L-phenylalanine, certain neuropeptides, and dynorphins being proposed

candidates, the development of potent surrogate agonists and antagonists has significantly

advanced our understanding of its function.[5] GPR139 primarily signals through the Gq/11

pathway and has been shown to functionally interact with key neurotransmitter systems,

including the opioid and dopamine systems. This guide provides a comprehensive overview of

the molecular biology, neuroanatomical distribution, signaling mechanisms, and physiological

roles of GPR139, along with detailed experimental protocols used in its characterization.

Molecular Biology and Pharmacology of GPR139
GPR139 is a class A GPCR, with its gene located on chromosome 16 in humans. Its amino

acid sequence is highly conserved across various vertebrate species, suggesting a

fundamental and ancient role in neurophysiology.
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Ligands
While GPR139 was initially classified as an orphan receptor, several putative endogenous and

synthetic ligands have since been identified. The aromatic amino acids L-Tryptophan (L-Trp)

and L-Phenylalanine (L-Phe) activate the receptor, though at relatively high (micromolar)

concentrations. More recently, neuropeptides such as ACTH, α-MSH, and dynorphins have

also been shown to activate GPR139. The identification of these ligands has led to the

hypothesis that GPR139 may function as a nutrient-sensing or homeostatic receptor. A variety

of synthetic agonists and antagonists have been developed, serving as critical tools for

elucidating the receptor's function.
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Compound Type
Potency

(EC50/IC50)
Notes

Putative Endogenous

Ligands

L-Tryptophan (L-Trp) Agonist Micromolar range

Activates GPR139 at

physiologically

relevant

concentrations.

L-Phenylalanine (L-

Phe)
Agonist Micromolar range

Activates GPR139 at

physiologically

relevant

concentrations.

Dynorphins Agonist High Efficacy

Recently

deorphanized as a

dynorphin receptor.

ACTH / α-MSH Agonist
High nM to low µM

range

Peptides that activate

GPR139.

Synthetic Ligands

JNJ-63533054 Agonist
Potent (nanomolar

range)

Widely used tool

compound.

TAK-041 (Zelatriazin) Agonist
Potent (nanomolar

range)

Advanced to clinical

trials for

schizophrenia.

Compound 1a Agonist Ten-nanomolar range Reference agonist.

TC-O 9311 Agonist -
Surrogate ligand for

GPR139.

JNJ-3792165 Antagonist -

Tool compound for

blocking GPR139

activity.
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Neuroanatomical Distribution of GPR139
GPR139 expression is almost exclusively confined to the CNS. Its distribution is concentrated

in specific brain regions, which provides crucial insights into its potential functions. The highest

expression levels are consistently found in the habenula, a key regulator of monoaminergic

systems.

Brain Region Expression Level
Associated

Functions
References

Habenula (Medial) Very High
Reward, Aversion,

Motivation, Learning

Striatum High
Movement, Reward,

Motivation

Hypothalamus High
Metabolism,

Homeostasis, Sleep

Septum (Lateral) High
Emotion, Stress

Response

Pituitary Gland Moderate Endocrine Regulation

Ventral Tegmental

Area (VTA)
Moderate

Reward, Motivation,

Addiction

Substantia Nigra Moderate Motor Control

Hippocampus Moderate Learning, Memory

Olfactory Tubercle Moderate
Reward, Sensory

Processing

Signaling Pathways of GPR139
GPR139 is capable of coupling to multiple G protein families, including both Gq/11 and Gi/o.

However, functional studies in reconstituted cell systems and native neurons have

demonstrated that its primary signaling output is mediated through the Gq/11 pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation of GPR139 by an agonist leads to the engagement of Gαq/11, which in turn activates

Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium

(Ca2+) from intracellular stores, a hallmark of Gq/11 signaling that is frequently used in

functional screening assays.

GPR139 Gαq/11
Activates

PLC

Activates

IP3
Generates

Agonist
(e.g., L-Trp, JNJ-63533054)

↑ Intracellular Ca²⁺

Click to download full resolution via product page

Fig. 1: Canonical GPR139 signaling pathway via Gq/11 activation.

Functional Interactions with Other Receptors
A critical aspect of GPR139 function is its interaction with other GPCRs, particularly the µ-

opioid receptor (MOR) and the dopamine D2 receptor (D2R).

µ-Opioid Receptor (MOR): GPR139 and MOR are co-expressed in several brain regions,

including the habenula. Functional studies have revealed that GPR139 activation opposes

MOR signaling. While MOR activation (via Gi/o) typically inhibits adenylyl cyclase (AC) and

activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to

neuronal hyperpolarization, GPR139 activation (via Gq/11) counteracts these effects. This

antagonistic relationship suggests GPR139 may act as a natural brake on the opioid system,

with implications for pain, addiction, and withdrawal.
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Fig. 2: GPR139 opposes MOR signaling at shared downstream effectors.

Dopamine D2 Receptor (D2R): GPR139 and D2R mRNA are co-expressed in a majority of

cells within key dopaminergic pathways, including the VTA, substantia nigra, and striatum. In

vitro studies show a functional interaction where the presence of GPR139 (a Gq-coupled

receptor) enables the Gi-coupled D2R to elicit a calcium response. Behaviorally, some

deficits in GPR139 knockout mice can be rescued by the D2R antagonist haloperidol,

suggesting that a loss of GPR139 leads to dopaminergic hyper-functionality.
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Physiological Roles and Therapeutic Potential
The unique expression and signaling properties of GPR139 position it as a modulator of

several critical CNS functions. Dysregulation of GPR139 is linked to a range of pathological

conditions.

Schizophrenia: GPR139 knockout mice exhibit behaviors reminiscent of schizophrenia, such

as hyperactivity, stereotypy, deficits in pre-pulse inhibition, and social interaction deficits.

These symptoms can be reversed by D2R and MOR antagonists. The GPR139 agonist TAK-

041 has been investigated in clinical trials for treating the negative symptoms of

schizophrenia.

Substance Abuse and Reward: Through its opposition to MOR signaling, GPR139 is

implicated in modulating the effects of opioids. Knockout models suggest it plays an anti-

opioid role, influencing withdrawal symptoms and the rewarding effects of addictive drugs.

Cognition and Mood: GPR139 is expressed in the hippocampus and medial septum, areas

vital for learning and memory. Agonist activation has been shown to ameliorate cognitive

impairment in mouse models of Alzheimer's disease. Its role in the habenula also suggests

an influence on mood and depression.

Sleep and Alertness: Pharmacological activation of GPR139 in rats increases NREM sleep,

while knockout mice show reduced REM sleep and a blunted response to wake-promoting

agents like amphetamine. This indicates a role for GPR139 in sleep-wake cycle regulation.

Key Experimental Protocols
In Situ Hybridization for GPR139 mRNA Localization
This technique is used to visualize the specific location of GPR139 mRNA within brain tissue,

providing detailed anatomical expression data. The RNAscope® technique is a highly sensitive

method often used for this purpose.

Methodology:

Tissue Preparation: Anesthetize the animal (e.g., mouse) and perfuse transcardially with

phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Dissect the brain
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and post-fix in 4% PFA overnight. Cryoprotect the tissue by incubating in a sucrose solution

(e.g., 20-30%) until it sinks.

Sectioning: Rapidly freeze the brain and cut thin (e.g., 14-20 µm) sections using a cryostat.

Mount sections onto charged microscope slides.

Pre-treatment: Treat the tissue sections with a series of reagents to allow probe access,

typically including a hydrogen peroxide step (to quench endogenous peroxidases), a target

retrieval step (heat-induced epitope retrieval), and a protease digestion step.

Hybridization: Apply the target-specific oligonucleotide probes (e.g., for GPR139 and D2R

mRNA) to the sections and incubate at 40°C in a hybridization oven for several hours (e.g., 2

hours). These probes bind to the target RNA sequences.

Signal Amplification: Wash the sections to remove unbound probes. Apply a series of signal

amplification molecules (pre-amplifier, amplifier) that build a "tree-like" structure onto the

bound probes.

Labeling and Detection: Apply label probes conjugated to a fluorescent dye (e.g., Atto 550 for

GPR139, Atto 647 for D2R) that bind to the amplification structure. Counterstain cell nuclei

with DAPI.

Imaging: Mount the slides with a coverslip and imaging medium. Visualize and capture

images using a confocal or fluorescence microscope. Co-localization is determined by the

overlap of the different fluorescent signals.
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Fig. 3: General experimental workflow for RNAscope in situ hybridization.
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Calcium Mobilization Assay
This is the primary functional assay for GPR139, as it directly measures the outcome of Gq/11

signaling. It is used to screen for agonists and antagonists and to quantify their potency.

Methodology:

Cell Culture: Culture a cell line (e.g., HEK293 or CHO) stably or transiently expressing the

GPR139 receptor in multi-well plates (e.g., 384- or 1536-well). For interaction studies, co-

express GPR139 with another receptor like D2R.

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4

AM or Fura-2 AM). These dyes exhibit a significant increase in fluorescence intensity upon

binding to free intracellular Ca²⁺. Incubate for approximately 1 hour at 37°C to allow the dye

to enter the cells and be de-esterified into its active form.

Compound Addition: Utilize a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). Record

a baseline fluorescence reading for several seconds.

Agonist Mode: Add the test compounds (potential agonists) to the wells and immediately

begin recording the fluorescence signal over time (typically 2-3 minutes). An increase in

fluorescence indicates Ca²⁺ release and receptor activation.

Antagonist Mode: To screen for antagonists, first pre-incubate the cells with the test

compounds for a set period. Then, add a known GPR139 agonist at a concentration that

elicits a sub-maximal response (e.g., EC80). A reduction or absence of the agonist-induced

fluorescence signal indicates antagonist activity.

Data Analysis: The change in fluorescence intensity (ΔF) is measured. For agonists, plot the

peak fluorescence response against the compound concentration to generate a dose-

response curve and calculate the EC50 value. For antagonists, calculate the IC50 value from

the inhibition curve.
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Fig. 4: Workflow for a GPR139 calcium mobilization assay.
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Conclusion and Future Directions
GPR139 has emerged from obscurity as a highly promising therapeutic target within the CNS.

Its specific expression in the habenula and its functional opposition to the opioid and dopamine

systems place it at a critical intersection of circuits controlling mood, motivation, and cognition.

The development of selective pharmacological tools has been instrumental in uncovering its

roles in schizophrenia, substance use disorders, and cognitive function.

Future research should focus on several key areas. First, the definitive identification of its

primary endogenous ligand(s) in the brain remains a critical, unanswered question. Second,

further exploration of the structural basis for its interaction with MOR and D2R could pave the

way for developing biased agonists or allosteric modulators with improved therapeutic profiles.

Finally, continued investigation using advanced techniques like circuit-specific genetic

manipulation and in vivo imaging will be essential to fully dissect the complex role of GPR139

signaling in both normal brain function and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. research.monash.edu [research.monash.edu]

3. Research progress on the role of orphan receptor GPR139 in neuropsychiatric behaviours
- PubMed [pubmed.ncbi.nlm.nih.gov]

4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and
Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]

5. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Understanding the role of GPR139 in the central
nervous system.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682608#understanding-the-role-of-gpr139-in-the-
central-nervous-system]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1682608?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/GPR139-signaling-mechanisms-A-GPR139-activates-both-Gq-11-and-Gi-o-classes-of-G_fig4_342418936
https://research.monash.edu/en/publications/gpr139-an-ancient-receptor-and-an-emerging-target-for-neuropsychi/
https://pubmed.ncbi.nlm.nih.gov/38059447/
https://pubmed.ncbi.nlm.nih.gov/38059447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12208981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12208981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7318219/
https://www.benchchem.com/product/b1682608#understanding-the-role-of-gpr139-in-the-central-nervous-system
https://www.benchchem.com/product/b1682608#understanding-the-role-of-gpr139-in-the-central-nervous-system
https://www.benchchem.com/product/b1682608#understanding-the-role-of-gpr139-in-the-central-nervous-system
https://www.benchchem.com/product/b1682608#understanding-the-role-of-gpr139-in-the-central-nervous-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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